molecular formula C22H19BrFNO4 B14965924 Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14965924
M. Wt: 460.3 g/mol
InChI Key: PKFDFYDFBKEESC-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound that belongs to the dihydropyridine class This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The reaction starts with the condensation of 3-bromobenzaldehyde, 4-fluorobenzylamine, and dimethyl acetylenedicarboxylate in the presence of a suitable catalyst.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.

    Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products include tetrahydropyridine or piperidine derivatives.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of bromine or fluorine atoms with other functional groups.

Scientific Research Applications

Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound is used as a probe to study the interactions between dihydropyridine derivatives and biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure. The molecular pathways involved include the inhibition of calcium-dependent signaling cascades, which play a crucial role in muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine derivative used in the treatment of hypertension and angina.

Uniqueness

Dimethyl 4-(3-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl rings, which can influence its pharmacokinetic properties and binding affinity to molecular targets. This structural uniqueness may result in different biological activities and therapeutic potentials compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C22H19BrFNO4

Molecular Weight

460.3 g/mol

IUPAC Name

dimethyl 4-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H19BrFNO4/c1-28-21(26)18-12-25(11-14-6-8-17(24)9-7-14)13-19(22(27)29-2)20(18)15-4-3-5-16(23)10-15/h3-10,12-13,20H,11H2,1-2H3

InChI Key

PKFDFYDFBKEESC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Br)C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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